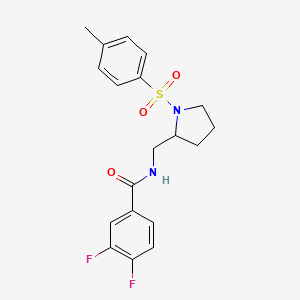
3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a chemical compound with the molecular formula C19H20F2N2O3S and a molecular weight of 394.44. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds like 3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide often involves the use of the pyrrolidine ring. This can be achieved through two main synthetic strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Photoelectron Spectroscopy and Luminescence
Research on pyridyl substituted benzamides has shown compounds with aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These compounds exhibit luminescence in both solution and solid state, and their AEE behavior is dependent on the solvent's polarity. This highlights the potential application of similar benzamide derivatives in optical and sensor technologies due to their luminescent properties and responsiveness to external stimuli (Srivastava et al., 2017).
Histone Deacetylase Inhibition
N-substituted benzamides, such as MGCD0103, have been identified as potent histone deacetylase (HDAC) inhibitors. These compounds selectively inhibit certain HDACs, showing significant antitumor activity and entering clinical trials. This suggests that compounds like 3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide could have potential applications in cancer therapy through epigenetic modulation (Zhou et al., 2008).
Synthesis of Fluorinated Heterocycles
The synthesis of fluorinated heterocycles via rhodium-catalyzed C-H activation indicates the importance of fluorinated compounds in pharmaceutical and agrochemical industries. This method allows for diverse synthesis of fluorinated heterocycles, showcasing the potential application of similar fluorinated benzamides in creating complex fluorinated structures for drug development and agricultural chemicals (Wu et al., 2017).
Organosoluble Polyimides
Research on organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain demonstrates the relevance of fluorinated benzamides in materials science. These polyimides exhibit good solubility, thermal stability, and transparency, indicating potential applications in electronics and coatings (Liu et al., 2002).
Electrochemical Fluorination
The electrochemical fluorination of nitrogen-containing carboxylic acids, including those with benzamide structures, highlights a method for producing perfluoroacid fluorides. These compounds have potential uses in developing degradable fluorochemicals for various industrial applications (Abe et al., 1992).
Future Directions
The future directions in the research and development of compounds like 3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide could involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by modifying the physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
properties
IUPAC Name |
3,4-difluoro-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3S/c1-13-4-7-16(8-5-13)27(25,26)23-10-2-3-15(23)12-22-19(24)14-6-9-17(20)18(21)11-14/h4-9,11,15H,2-3,10,12H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVKQXIPLKSHKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Methyl-2-(5-methylpyridin-2-yl)propyl]prop-2-enamide](/img/structure/B2364055.png)
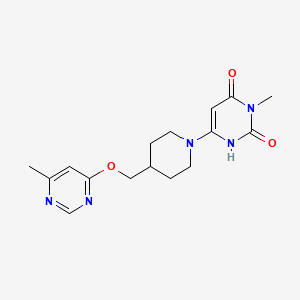
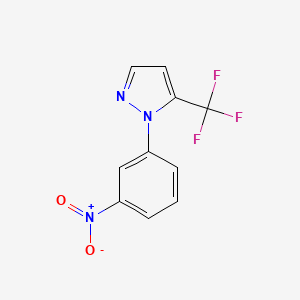
![1-(4-chlorophenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2364061.png)
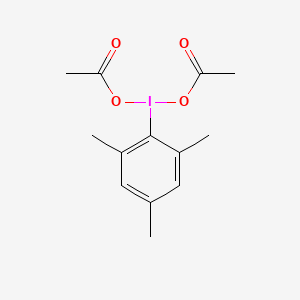
![methyl 5-(((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2364064.png)
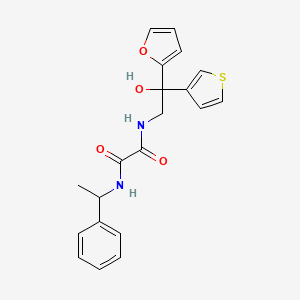
![1-methyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2364067.png)
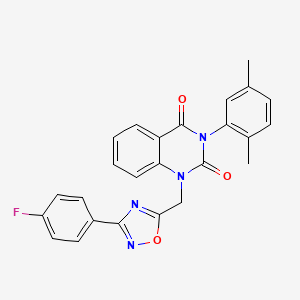
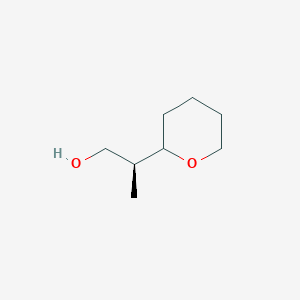
![N-(4-bromophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2364074.png)
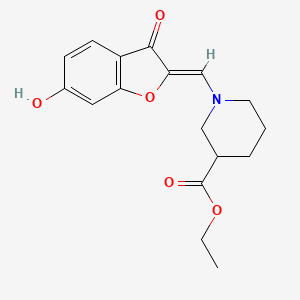
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2364076.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2364077.png)